molecular formula C11H23NO B1532385 (4-Aminobutoxy)cycloheptane CAS No. 1247354-86-4

(4-Aminobutoxy)cycloheptane

Cat. No.: B1532385
CAS No.: 1247354-86-4
M. Wt: 185.31 g/mol
InChI Key: IAVVRCMXODKEKL-UHFFFAOYSA-N
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Description

(4-Aminobutoxy)cycloheptane is an organic compound with the molecular formula C11H23NO It is a cycloalkane derivative, featuring a seven-membered ring with an aminobutoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminobutoxy)cycloheptane typically involves the reaction of cycloheptanol with 4-aminobutanol under specific conditions. One common method is to use a dehydration reaction facilitated by an acid catalyst to form the ether linkage between the cycloheptane ring and the aminobutyl group . The reaction conditions often include elevated temperatures and the presence of a dehydrating agent to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Aminobutoxy)cycloheptane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the aminobutoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce cycloheptanol derivatives.

Scientific Research Applications

(4-Aminobutoxy)cycloheptane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Aminobutoxy)cycloheptane involves its interaction with specific molecular targets and pathways. The aminobutoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The cycloheptane ring provides a rigid scaffold that can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanol: A precursor in the synthesis of (4-Aminobutoxy)cycloheptane.

    4-Aminobutanol: Another precursor used in the synthesis process.

    Cycloheptanone: A related compound that can be formed through oxidation reactions.

Uniqueness

This compound is unique due to its combination of a cycloheptane ring and an aminobutoxy substituent This structure imparts specific chemical and physical properties that differentiate it from other cycloalkane derivatives

Properties

IUPAC Name

4-cycloheptyloxybutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO/c12-9-5-6-10-13-11-7-3-1-2-4-8-11/h11H,1-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVVRCMXODKEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)OCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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